N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide involves multiple steps and various synthetic routes. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents to yield the final compound . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . Molecular docking studies have also revealed its potential to bind to various protein receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
These compounds share similar structural features but differ in their specific functional groups and biological activities. N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is unique due to its specific oxazolidinone moiety, which contributes to its distinct chemical and biological properties .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazolidinone ring through cyclization reactions and subsequent coupling with benzothiazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .
Synthetic Route Overview
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Bromination | Phenyl ring with bromine in the presence of a catalyst |
2 | Cyclization | Condensation of oxazolidinone precursors |
3 | Coupling | Reaction with benzothiazole derivatives under controlled conditions |
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound induced apoptosis and cell cycle arrest at concentrations as low as 1 µM, showcasing its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : Reduces levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated that it could significantly reduce inflammation markers in macrophage cell lines. The modulation of inflammatory responses further supports its therapeutic potential in treating conditions associated with chronic inflammation .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating moderate activity against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological significance of benzothiazole derivatives in drug design:
- Study on Anticancer Effects : A study conducted on modified benzothiazole compounds demonstrated their ability to inhibit cancer cell migration and reduce tumor growth in vivo models. The active compounds were shown to interact with specific molecular targets involved in cancer progression .
- Inflammation Modulation : Research focusing on the anti-inflammatory properties revealed that compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole exhibited significant reductions in macrophage activation markers when treated with these derivatives .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16-11-26-19(25)22(16)10-14(12-6-2-1-3-7-12)20-17(24)18-21-13-8-4-5-9-15(13)27-18/h1-9,14H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULCMAWEVNRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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